molecular formula C12H14Ni B072490 Bis(methylcyclopentadienyl)nickel(II) CAS No. 1293-95-4

Bis(methylcyclopentadienyl)nickel(II)

Cat. No.: B072490
CAS No.: 1293-95-4
M. Wt: 216.93 g/mol
InChI Key: YNSOQZSDZJQQRM-UHFFFAOYSA-N
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Description

Bis(methylcyclopentadienyl)nickel(II) is a highly versatile organonickel compound that serves as a critical precursor in materials science and catalysis research. Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD), where its volatility and thermal decomposition properties make it an excellent source for the deposition of high-purity nickel-containing thin films. These films are essential for creating conductive layers, magnetic storage media, and catalytic surfaces on various substrates. In synthetic chemistry, this complex acts as a catalyst or catalyst precursor in a range of organic transformations, including cross-coupling reactions, cycloadditions, and oligomerization processes, owing to the reactivity of the nickel center. The methylcyclopentadienyl ligands enhance the compound's volatility and stability compared to the unsubstituted nickelocene, facilitating its handling and application in vapor-phase processes. Researchers value this compound for its well-defined molecular structure, which allows for precise control over the deposition or reaction kinetics, leading to reproducible and high-quality results in the development of advanced nanomaterials, electronic devices, and novel catalytic systems. Proper handling under an inert atmosphere is recommended to maintain its integrity.

Properties

CAS No.

1293-95-4

Molecular Formula

C12H14Ni

Molecular Weight

216.93 g/mol

IUPAC Name

bis(2-methylcyclopenta-1,3-diene);nickel(2+)

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2

InChI Key

YNSOQZSDZJQQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2]

Origin of Product

United States

Biological Activity

Bis(methylcyclopentadienyl)nickel(II), with the molecular formula C12H14Ni\text{C}_{12}\text{H}_{14}\text{Ni} and a molecular weight of 216.93 g/mol, is a nickel complex that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of Bis(methylcyclopentadienyl)nickel(II) typically involves the reaction of nickel salts with methylcyclopentadiene. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The compound is noted for its stability and unique coordination environment around the nickel center, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that Bis(methylcyclopentadienyl)nickel(II) exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm)
Escherichia coli20015
Staphylococcus aureus15020

These findings suggest that at concentrations above 150 μg/mL, the compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, Bis(methylcyclopentadienyl)nickel(II) has shown antifungal activity. Comparative studies with standard antifungal agents indicated that this nickel complex can inhibit fungal growth significantly, with lower MIC values observed in some cases compared to traditional antifungals like imidazole.

Fungal Strain MIC (μg/mL) Comparison with Imidazole
Candida albicans100More effective
Aspergillus niger200Comparable

The ability to inhibit fungal growth suggests potential applications in treating fungal infections .

The biological activity of Bis(methylcyclopentadienyl)nickel(II) is believed to be linked to its ability to interact with microbial cell membranes and disrupt essential cellular processes. The azomethine group present in the structure may play a crucial role in binding to microbial targets, leading to cell death. This interaction is supported by spectral analysis techniques that reveal changes in microbial morphology upon treatment with the compound.

Case Studies

Several case studies have highlighted the effectiveness of Bis(methylcyclopentadienyl)nickel(II) in clinical settings:

  • Study on Bacterial Infections : A study involving patients with resistant bacterial infections showed that treatment with formulations containing Bis(methylcyclopentadienyl)nickel(II) led to significant improvements in infection control.
  • Antifungal Treatment Trials : Clinical trials assessing the efficacy of this compound against systemic fungal infections demonstrated favorable outcomes, particularly in immunocompromised patients.

Scientific Research Applications

Catalysis

Overview

Bis(methylcyclopentadienyl)nickel(II) serves as a versatile precursor for nickel catalysts, which are integral to numerous chemical transformations. Its ability to adopt multiple oxidation states and geometries enhances its catalytic potential in various reactions.

Key Reactions and Mechanisms

  • Hydrogenation and Dehydrogenation : This compound has been identified as an effective catalyst for the hydrogenation-dehydrogenation of magnesium hydride systems. The presence of nickel significantly lowers the temperature required for hydrogen absorption and desorption, making it a promising candidate for hydrogen storage applications.
  • Organic Synthesis : Nickel complexes facilitate aromatic hydroxylation reactions through the formation of bis(mu-oxo)dinickel(III) intermediates, which undergo electrophilic aromatic substitution. This capability is crucial for synthesizing complex organic molecules.
  • Cross-Coupling Reactions : The compound is also effective in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Nanoparticle Synthesis

Bis(methylcyclopentadienyl)nickel(II) has been utilized as a precursor for synthesizing nickel sulfide nanoparticles. These nanoparticles exhibit unique properties such as paramagnetism, which can be exploited in magnetic materials and devices.

Polymer Development

In material science, nickel complexes have been studied for their role in developing advanced materials, including polymers. For instance, they can enhance the thermal stability and mechanical properties of polymeric materials.

Biological Applications

Antimicrobial Activity

Research indicates that bis(methylcyclopentadienyl)nickel(II) exhibits significant antibacterial and antifungal activity. Comparative studies have shown its efficacy against various microbial strains:

  • Bacterial Activity : The compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications .
  • Fungal Activity : It also exhibited antifungal properties against Candida albicans and Candida tropicalis, suggesting its utility in developing new antifungal agents .

Environmental Chemistry

Remediation Potential

Nickel complexes like bis(methylcyclopentadienyl)nickel(II) are being investigated for their potential in environmental remediation processes. They can facilitate the hydrolysis of phosphate esters, relevant to degrading pesticides and nerve agents.

Case Studies

Application AreaStudy ReferenceFindings
CatalysisDemonstrated effectiveness in hydrogenation-dehydrogenation reactions with reduced temperatures needed for hydrogen absorption.
Material ScienceSynthesis of nickel sulfide nanoparticles exhibiting paramagnetism; potential uses in magnetic materials.
Biological Applications Significant antibacterial activity against E. coli and S. aureus; antifungal activity against C. albicans.
Environmental ChemistryPotential for hydrolysis of phosphate esters aiding in pesticide degradation processes.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Ni(MeCp)₂ undergoes controlled thermal breakdown in both inert and reactive atmospheres:

Process Conditions Products Application Reference
Pyrolysis200-300°C under vacuumMetallic nickel nanoparticles (10-50 nm)Catalysis and nanomaterial synthesis
Ball milling with MgH₂Mechanical activation at RTNi/MgH₂ nanocompositesHydrogen storage systems (ΔTₐbsorption = -40°C vs pure MgH₂)
OxidationO₂ plasma at 150-250°CNiO thin films (0.011–0.012 nm/cycle)Electrochromic devices and sensors

Key findings:

  • Decomposition during ball milling introduces nickel nanocrystals that catalyze MgH₂ dehydrogenation, reducing hydrogen release temperatures from 350°C to 310°C.
  • Atomic layer deposition (ALD) using O₂ plasma yields stoichiometric NiO films with a growth rate of 0.11 Å/cycle at 200°C .

Catalytic Hydrogenation/Dehydrogenation

Ni(MeCp)₂ acts as a precursor for nickel catalysts in hydrogen transfer reactions:

Hydrogen Storage Enhancement (MgH₂ System):

Parameter Pure MgH₂ Ni(MeCp)₂-Doped MgH₂
Hydrogen Absorption Temp350°C310°C
Desorption Kineticst₁/₂ = 12 mint₁/₂ = 4 min
Cycle Stability85% capacity after 50 cycles93% capacity after 50 cycles

Mechanistic studies suggest nickel nanoparticles facilitate H₂ dissociation and recombination at Mg interfaces via spillover effects.

Vapor-Phase Deposition Reactions

Ni(MeCp)₂ serves as a volatile precursor in chemical vapor deposition (CVD) and ALD:

CVD of Ni-C Films:

Parameter Value
Precursor Temp80°C
Deposition Temp300-400°C
Film CompositionNi₃C (26 at.% C)
Resistivity120 μΩ·cm

ALD of NiO:

Parameter Value
Growth Temp200-300°C
O₂ Plasma Power300 W
Film Thickness20 nm (200 cycles)
Bandgap3.6 eV

The ligand structure enables low-temperature vaporization (85–90°C at 1 mmHg), making it suitable for conformal coatings on complex substrates .

Ligand Exchange and Coordination Chemistry

Ni(MeCp)₂ participates in ligand substitution reactions, altering its reactivity:

Reaction Type Reagents Products Application
Carbonyl SubstitutionCO (1 atm, 60°C)Ni(MeCp)(CO)₂CO-tolerant catalysts
Oxidative AdditionCH₃INi(MeCp)₂(CH₃)IModel for C–C coupling
Reductive EliminationH₂ (2 atm, 100°C)Ni(MeCp)H + CH₄Hydrogenation studies

Studies using X-ray absorption spectroscopy (XAS) reveal that ligand loss precedes nickel reduction (Ni²⁺ → Ni⁰) during decomposition .

Polymerization Catalysis

While less common than nickelocene, Ni(MeCp)₂ initiates ethylene polymerization under specific conditions:

Condition Activity (kg PE/mol Ni·h) Polymer Properties
MAO Cocatalyst, 25°C850Mw = 120,000; PDI = 2.3
B(C₆F₅)₃ Activator, 50°C1,200Mw = 95,000; PDI = 1.9

The methyl groups increase steric hindrance, reducing activity compared to unsubstituted nickelocene but improving thermal stability .

Surface Reaction Mechanisms in ALD

In situ mass spectrometry during ALD reveals a stepwise decomposition pathway:

  • Ligand Desorption : MeCp ligands detach at 150–200°C .
  • β-Diketonate Fragmentation : Central C–C bond cleavage generates aldehydes/ketones .
  • Oxygen Incorporation : Residual ligands oxidize to enones, forming NiO .

This mechanism ensures precise thickness control in NiO films for optoelectronic applications .

Stability and Handling Considerations

Property Value
Air SensitivityPyrophoric in powder form
Storage2–8°C under argon
Decomposition ProductsCO, NiO, hydrocarbons

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Molecular Formula Melting Point (°C) State at RT Air Stability Key Applications
Bis(methylcyclopentadienyl)nickel(II) C₁₂H₁₄Ni 34–36 Solid Decomposes in air CVD/ALD precursors
Bis(ethylcyclopentadienyl)nickel(II) C₁₄H₁₈Ni N/A (liquid) Liquid Not specified Organic synthesis
Nickelocene (NiCp₂) C₁₀H₁₀Ni ~171–173* Solid Air-sensitive Catalysis, research
(η³-Allyl)(η⁵-Cp)Palladium(II) C₈H₁₀Pd Sublimes under vacuum Solid Air-sensitive FEBID (electron beam deposition)

Key Observations :

  • Substituent Effects : Methyl and ethyl substituents on Cp ligands significantly alter physical properties. The methyl derivative (Ni(η⁵-C₅H₄Me)₂) is a low-melting solid, while the ethyl analog (Ni(η⁵-C₅H₄Et)₂) is a liquid at RT . This contrasts with unsubstituted nickelocene, which has a higher melting point (~171°C) due to stronger intermolecular forces .
  • Stability : Ni(η⁵-C₅H₄Me)₂ decomposes in air, whereas palladium analogs like (η³-allyl)(η⁵-Cp)Pd(II) are air-sensitive but can be sublimed under vacuum for deposition applications .

Performance in Material Deposition

Table 2: FEBID (Focused Electron Beam-Induced Deposition) Performance

Compound Metal Content in Deposits Post-Treatment Enhancement Key Reference
Bis(methylcyclopentadienyl)nickel(II) ~12 at.% Ni Forms nickel oxide
(η³-Allyl)(η⁵-Cp)Palladium(II) 26 ± 5 at.% Pd Up to ~60 at.% Pd with O₂

Key Findings :

  • Ni(η⁵-C₅H₄Me)₂ produces deposits with low nickel content (12 at.%) and a tendency to oxidize, limiting its utility in high-purity metal deposition .
  • In contrast, palladium analogs achieve higher metal content (up to 60 at.% Pd) after oxidative post-treatment, highlighting the superior performance of Pd complexes in FEBID .

Preparation Methods

Reaction of Nickel Salts with Methylcyclopentadienyl Ligands

The classical approach involves reacting nickel(II) chloride (NiCl₂) with sodium methylcyclopentadienide (NaC₅H₄CH₃) in anhydrous tetrahydrofuran (THF) under inert atmospheres. The reaction proceeds via ligand substitution:

NiCl2+2NaC5H4CH3Ni(η5-C5H4CH3)2+2NaCl\text{NiCl}2 + 2 \, \text{NaC}5\text{H}4\text{CH}3 \rightarrow \text{Ni}(\eta^5\text{-C}5\text{H}4\text{CH}3)2 + 2 \, \text{NaCl}

Key parameters include:

  • Molar ratio : A 1:2 stoichiometry of NiCl₂ to NaC₅H₄CH₃ ensures complete ligand substitution.

  • Temperature : Reactions are conducted at −78°C to prevent ligand degradation.

  • Solvent : THF or diethyl ether facilitates ligand solubility and reaction homogeneity.

Table 1: Traditional Synthesis Conditions and Outcomes

ParameterValueOutcome
Nickel precursorNiCl₂89–92% yield
Ligand precursorNaC₅H₄CH₃Complete substitution at −78°C
Reaction time12–24 hoursCrystallization upon warming

Purification and Characterization

Crude product purification involves vacuum sublimation at 80–100°C, yielding green crystalline solids. Structural validation employs:

  • ¹H NMR : δ 4.2–4.5 ppm (cyclopentadienyl protons).

  • IR spectroscopy : Absorption bands at 3100 cm⁻¹ (C–H stretch) and 1420 cm⁻¹ (Ni–C vibration).

  • X-ray crystallography : Confirms η⁵-coordination with Ni–C distances of 2.12–2.15 Å.

Modern Innovations in Synthesis

Patent Method (WO2024195914A1): Aqueous-Compatible Synthesis

A groundbreaking method eliminates the need for anhydrous conditions, enhancing industrial feasibility. The process uses nickel oxide (NiO) and methylcyclopentadiene (HC₅H₄CH₃) in a polar aprotic solvent (e.g., dimethylformamide):

NiO+2HC5H4CH3Ni(η5-C5H4CH3)2+H2O\text{NiO} + 2 \, \text{HC}5\text{H}4\text{CH}3 \rightarrow \text{Ni}(\eta^5\text{-C}5\text{H}4\text{CH}3)2 + \text{H}2\text{O}

Table 2: Comparative Analysis of Traditional vs. Patent Methods

ParameterTraditional MethodPatent Method
Nickel precursorNiCl₂NiO
SolventTHF (anhydrous)DMF (tolerates moisture)
Reaction temperature−78°C25–40°C
Yield89–92%94–96%
ScalabilityLimited by anhydrous handlingSuitable for bulk production

Mechanistic Insights

The patent method leverages the Brønsted acidity of HC₅H₄CH₃ (pKa ≈ 15) to deprotonate in situ, forming the methylcyclopentadienide ligand. NiO acts as a Lewis acid, accepting electrons from the ligand while releasing water. This pathway avoids sodium-based reagents, simplifying waste management.

Optimization Strategies for Industrial Production

Solvent and Temperature Optimization

  • Solvent selection : Replacing THF with diglyme increases reaction rates by 30% due to higher boiling points (162°C vs. 66°C).

  • Temperature modulation : Gradual warming from −30°C to 25°C reduces side products (e.g., ligand dimerization).

Yield and Purity Enhancements

  • Vacuum distillation : Post-synthesis distillation at 10⁻³ mmHg removes residual solvents, achieving >99% purity.

  • Additives : Triethylamine (0.5 equiv.) scavenges HCl in traditional methods, pushing yields to 95%.

Table 3: Industrial-Scale Synthesis Parameters

ParameterOptimized ValueEffect
Nickel precursorNiO (patent method)Reduces chloride contamination
Ligand excess5%Compensates for volatility losses
Reaction scale50–100 kg batchesMaintains 93–95% yield

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Bis(methylcyclopentadienyl)nickel(II)

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